(E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol It is characterized by the presence of a fluorophenyl group attached to a methylene bridge, which is further connected to a methyl-oxazolone ring
Preparation Methods
The synthesis of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone typically involves the reaction of 4-fluorobenzaldehyde with 2-methyl-4-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazolone ring is known to participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone can be compared with similar compounds such as:
4-[(4-Chlorophenyl)methylene]-2-methyl-5(4H)-oxazolone: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
4-[(4-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone:
4-[(4-Methoxyphenyl)methylene]-2-methyl-5(4H)-oxazolone: The methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone lies in its fluorine atom, which imparts specific electronic and steric effects, making it valuable for various applications .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6- |
InChI Key |
CJDRPIOMZCOCEB-POHAHGRESA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)F)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.